molecular formula C18H19N3O2S B5880350 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B5880350
M. Wt: 341.4 g/mol
InChI Key: PXOWFBKKQFQBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide, also known as BDP 9066, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied extensively in recent years, with promising results in various fields of research.

Mechanism of Action

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide 9066 has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide 9066 has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide 9066 in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of studies on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide 9066. One area of focus could be its use in the treatment of autoimmune diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties. Another potential direction could be its use in combination with other anti-cancer agents to enhance its effectiveness in inducing apoptosis in cancer cells. Further studies on the toxicity and safety of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide 9066 could also be conducted to determine its potential for use in clinical settings.

Synthesis Methods

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide 9066 involves the reaction of 1-benzyl-3,5-dimethylpyrazole-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide 9066 has been studied for its potential therapeutic applications in various fields of research. One area of focus has been its use as a potential anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. It has also been investigated for its potential use in the treatment of cancer, with studies showing its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-18(20-24(22,23)17-11-7-4-8-12-17)15(2)21(19-14)13-16-9-5-3-6-10-16/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOWFBKKQFQBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)benzenesulfonamide

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